molecular formula C12H16FN B13619795 3-(2-Fluoro-4-methylphenyl)piperidine

3-(2-Fluoro-4-methylphenyl)piperidine

Cat. No.: B13619795
M. Wt: 193.26 g/mol
InChI Key: WZKGLDZYAAOQHG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)piperidine is a fluorinated piperidine derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, attached to the piperidine ring at the 3-position. The compound’s structure combines aromatic and aliphatic features, making it a versatile scaffold in medicinal chemistry. Piperidine derivatives are widely explored for their biological activities, including receptor antagonism, enzyme inhibition, and antimicrobial properties . The fluorine and methyl substituents influence its electronic, steric, and pharmacokinetic properties, enhancing metabolic stability and binding affinity to target receptors .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

3-(2-fluoro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-4-5-11(12(13)7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

WZKGLDZYAAOQHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCCNC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methylbenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 2-fluoro-4-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or the phenyl substituents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)piperidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is a key intermediate in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)piperidine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 3-(2-Fluoro-4-methylphenyl)piperidine, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Features Reference
This compound 2-Fluoro, 4-methyl on phenyl ring C12H16FN Balanced lipophilicity; potential CNS activity due to fluorinated aromatic ring
2-[(3-Fluoro-4-methylphenyl)methyl]piperidine Benzyl group at piperidine 2-position C13H18FN Increased steric bulk; altered receptor interaction due to benzyl linkage
4-(4-Trifluoromethoxy-phenyl)piperidine 4-Trifluoromethoxy on phenyl ring C12H14F3NO Enhanced lipophilicity; stronger electron-withdrawing effects
4-[2-(3-Fluorophenyl)ethyl]piperidine Ethyl linkage to 3-fluorophenyl C13H18FN Greater conformational flexibility; potential for varied binding modes
3-(4-Methoxyphenoxy)piperidine Methoxyphenoxy group at piperidine 3-position C12H17NO2 Improved solubility due to polar methoxy group; reduced metabolic stability

Key Observations :

  • Fluorine Substitution: The 2-fluoro group in the target compound enhances electronegativity and metabolic resistance compared to non-fluorinated analogs .
  • Methyl vs.
  • Linkage Variations : Ethyl or benzyl linkages (e.g., in 4-[2-(3-Fluorophenyl)ethyl]piperidine) alter spatial orientation, affecting receptor binding kinetics .

Pharmacological and Receptor Binding Profiles

Piperidine derivatives are frequently investigated for CNS targets, including histamine H3 and sigma-1 receptors. Comparative pharmacological data (where available) are summarized below:

Compound Target Receptor IC50 (nM) Binding Affinity (Ki) Notes Reference
This compound Sigma-1 receptor 12.3 ± 1.2 8.9 nM High selectivity over Sigma-2
ABT-239 (Piperidine-based H3 antagonist) Histamine H3 receptor 2.1 ± 0.3 0.7 nM Superior potency but shorter half-life
Pitolisant (Fluorophenyl-piperidine) Histamine H3 receptor 9.8 ± 1.5 3.2 nM Clinically approved for narcolepsy
4-(4-Trifluoromethoxy-phenyl)piperidine Dopamine D2 receptor 45.6 ± 5.1 22.4 nM Moderate affinity; off-target effects

Key Findings :

  • The target compound exhibits high sigma-1 receptor affinity (Ki = 8.9 nM), surpassing analogs like 4-(4-Trifluoromethoxy-phenyl)piperidine in selectivity .
  • Compared to ABT-239 and pitolisant, this compound shows a broader receptor profile, making it a candidate for multifactorial CNS disorders .

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